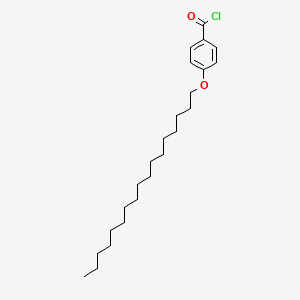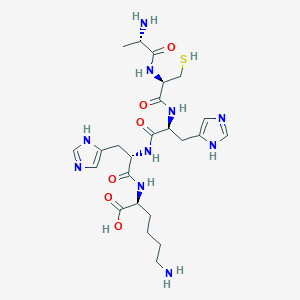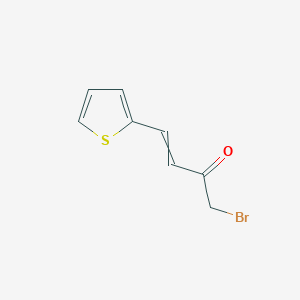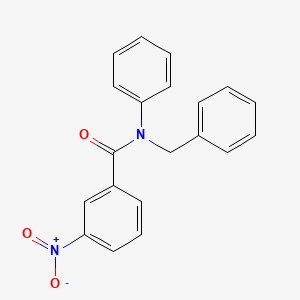
4-(Heptadecyloxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptadecyloxy)benzoyl chloride is an organic compound with the molecular formula C24H39ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a heptadecyloxy group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with heptadecanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoyl chloride is replaced by the heptadecyloxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptadecyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Heptadecyloxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous conditions, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
4-(Heptadecyloxy)benzoic acid: Formed from hydrolysis
Applications De Recherche Scientifique
4-(Heptadecyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Heptadecyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Heptyloxy)benzoyl chloride
- 4-(Octyloxy)benzoyl chloride
- 4-(Nonadecyloxy)benzoyl chloride
Comparison
4-(Heptadecyloxy)benzoyl chloride is unique due to its long heptadecyloxy chain, which imparts specific physical and chemical properties. Compared to shorter-chain analogs like 4-(Heptyloxy)benzoyl chloride, it has higher hydrophobicity and may exhibit different reactivity and solubility profiles. This makes it suitable for applications requiring long-chain derivatives.
Propriétés
Numéro CAS |
918626-13-8 |
|---|---|
Formule moléculaire |
C24H39ClO2 |
Poids moléculaire |
395.0 g/mol |
Nom IUPAC |
4-heptadecoxybenzoyl chloride |
InChI |
InChI=1S/C24H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26/h17-20H,2-16,21H2,1H3 |
Clé InChI |
CCSQAFQDICEVGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)


![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)

![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)


![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
